molecular formula C11H10N2O3 B2864860 1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105686-07-5

1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No. B2864860
CAS RN: 105686-07-5
M. Wt: 218.212
InChI Key: INLCRTZJAXVETM-UHFFFAOYSA-N
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Description

“1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione” is a chemical compound with the CAS Number: 105686-07-5 . It has a molecular weight of 218.21 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-methylbenzyl)-2,4,5-imidazolidinetrione . The InChI code for this compound is 1S/C11H10N2O3/c1-7-2-4-8(5-3-7)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 218.21 .

Scientific Research Applications

Chemical Modifications and Reactivity

1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione and its derivatives are studied for their unique chemical reactivity and potential modifications. For instance, the isolation and characterization of glyoxal-arginine modifications reveal the formation and degradation processes of certain imidazolidine derivatives under various pH and temperature conditions, highlighting their reactivity and potential for further chemical modifications (Glomb & Lang, 2001).

Corrosion Inhibition

Studies have evaluated the efficiency of imidazolidine derivatives as corrosion inhibitors. Experimental results suggest that certain imidazolidine compounds exhibit good corrosion inhibition properties in deaerated acid media, with their effectiveness varying based on their molecular structure and the presence of active sites for metal coordination (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Biological Activity

Research on imidazolidine-2,4,5-trione derivatives also explores their biological activities, such as antibacterial, antifungal, and antitumor properties. A notable study synthesized new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, evaluating their antibacterial and antifungal activities. Most of the tested compounds showed significant activities, with specific derivatives displaying notable antimicrobial effectiveness (Ammar et al., 2016).

Modulation of p53 Activity

The design and synthesis of new analogues of spirooxoindolepyrrolidine nucleus, targeting the modulation of p53 activity, has been another area of application. Compounds identified in this research showed potential in inhibiting cell growth of various human tumor cells, suggesting their role in p53-MDM2 interaction inhibition and subsequent p53 activation (Gomez-Monterrey et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLCRTZJAXVETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione

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